molecular formula C16H8Cl2 B14417955 1,3-Dichlorofluoranthene CAS No. 82520-76-1

1,3-Dichlorofluoranthene

Cat. No.: B14417955
CAS No.: 82520-76-1
M. Wt: 271.1 g/mol
InChI Key: IDZCBMITAPKIMX-UHFFFAOYSA-N
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Description

1,3-Dichlorofluoranthene is a chlorinated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of two chlorine atoms attached to the fluoranthene structure. Chlorinated PAHs, including this compound, are of significant interest due to their environmental persistence and potential health impacts .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichlorofluoranthene can be synthesized through the chlorination of fluoranthene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the fluoranthene molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of tubular reactors for diazotization reactions has been reported to improve the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorofluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated quinones, while reduction can produce partially or fully dechlorinated fluoranthene derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dichlorofluoranthene involves its interaction with biological molecules, leading to various biochemical effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound’s chlorinated structure enhances its ability to interact with cellular components, leading to increased toxicity compared to non-chlorinated PAHs .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorofluoranthene
  • 3,8-Dichlorofluoranthene
  • 5,7-Dichlorofluoranthene
  • 1,3-Dichloropyrene
  • 1,6-Dichloropyrene

Uniqueness

1,3-Dichlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and environmental behavior. Compared to other chlorinated fluoranthenes, it exhibits distinct physical and chemical properties, making it a valuable compound for specific research applications .

Properties

CAS No.

82520-76-1

Molecular Formula

C16H8Cl2

Molecular Weight

271.1 g/mol

IUPAC Name

1,3-dichlorofluoranthene

InChI

InChI=1S/C16H8Cl2/c17-13-8-14(18)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H

InChI Key

IDZCBMITAPKIMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4Cl)Cl

Origin of Product

United States

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